4-Ethoxy-2-azabicyclo[2.1.1]hexane hydrochloride
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Overview
Description
4-Ethoxy-2-azabicyclo[2.1.1]hexane hydrochloride is a bicyclic, nitrogen-containing compound with the molecular formula C7H14ClNO and a molecular weight of 163.65 g/mol This compound is known for its unique bicyclic structure, which includes an ethoxy group and an azabicyclohexane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2-azabicyclo[2.1.1]hexane hydrochloride typically involves a [2+2] cycloaddition reaction. One efficient method includes the photochemical cycloaddition of dichloroketene with allyl chloride, followed by intramolecular displacement of a primary alkyl chloride with tert-butylsulfinamide . This method allows for the formation of the bicyclic ring system in a modular and efficient manner.
Industrial Production Methods
Industrial production of this compound may involve batchwise, multigram preparations. The key synthetic step involves an intramolecular displacement reaction, which is scalable to produce significant quantities of the compound . The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-2-azabicyclo[2.1.1]hexane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the bicyclic structure.
Substitution: The ethoxy group and other substituents can be replaced through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction performed. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
4-Ethoxy-2-azabicyclo[2.1.1]hexane hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing complex organic molecules and exploring new chemical spaces.
Biology: The compound’s unique structure makes it a valuable tool for studying biological systems and interactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethoxy-2-azabicyclo[2.1.1]hexane hydrochloride involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into unique binding sites, modulating the activity of enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4-Ethoxy-2-azabicyclo[2.1.1]hexane hydrochloride can be compared with other similar compounds, such as:
2-Azabicyclo[2.1.1]hexane hydrochloride: Lacks the ethoxy group, resulting in different chemical properties and reactivity.
4-Methoxy-2-azabicyclo[2.1.1]hexane hydrochloride: Contains a methoxy group instead of an ethoxy group, leading to variations in its applications and interactions.
The uniqueness of this compound lies in its specific substituents and the resulting chemical behavior, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C7H14ClNO |
---|---|
Molecular Weight |
163.64 g/mol |
IUPAC Name |
4-ethoxy-2-azabicyclo[2.1.1]hexane;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-9-7-3-6(4-7)8-5-7;/h6,8H,2-5H2,1H3;1H |
InChI Key |
ZVYTVOVZWLFENR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC12CC(C1)NC2.Cl |
Origin of Product |
United States |
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